4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione is an organic compound that features a thiazepane ring with a propynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione can be achieved through several methods. One common approach involves the cyclization of N-(prop-2-yn-1-yl)aniline derivatives with suitable reagents. For instance, the use of ZnBr2 and Oxone in a mixed solvent system of acetonitrile and water has been reported to facilitate the ipso-cyclization of N-(prop-2-yn-1-yl)aniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the synthetic route involving ZnBr2 and Oxone could be explored for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The propynyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazepane derivatives with altered substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a precursor for bioactive compounds with potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: The compound’s unique structure makes it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. Detailed studies on its molecular interactions and pathways are necessary to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: This compound shares the propynyl group and has similar reactivity.
Propargylamines: These compounds contain the propynyl group and are known for their biological activities.
Uniqueness
4-(Prop-2-yn-1-yl)-1lambda6,4-thiazepane-1,1-dione is unique due to its thiazepane ring structure, which distinguishes it from other propynyl-containing compounds. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
4-prop-2-ynyl-1,4-thiazepane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-2-4-9-5-3-7-12(10,11)8-6-9/h1H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAVALPNGNDONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCS(=O)(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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